molecular formula C24H28N6O2 B2788521 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide CAS No. 1903878-45-4

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide

Katalognummer: B2788521
CAS-Nummer: 1903878-45-4
Molekulargewicht: 432.528
InChI-Schlüssel: TVNOMHFRFMHFHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is a synthetic small molecule featuring a quinazolinone core linked via a propanamide bridge to a piperidine-substituted tetrahydrocinnoline moiety. The quinazolinone scaffold is well-documented for its role in medicinal chemistry, particularly in anticancer and kinase-inhibitory applications due to its ability to mimic purine bases and interact with ATP-binding domains . The tetrahydrocinnoline group introduces a bicyclic aromatic system, which may enhance rigidity and binding specificity compared to monocyclic analogs.

Eigenschaften

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c31-23(11-14-30-16-25-21-8-4-2-6-19(21)24(30)32)26-18-9-12-29(13-10-18)22-15-17-5-1-3-7-20(17)27-28-22/h2,4,6,8,15-16,18H,1,3,5,7,9-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNOMHFRFMHFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves multiple steps

    Quinazolinone Core Synthesis: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized using acetic anhydride to form the quinazolinone structure.

    Cinnoline Moiety Introduction: The cinnoline moiety can be introduced by reacting the quinazolinone intermediate with 3,4-dihydroquinazoline in the presence of a suitable catalyst such as palladium acetate.

    Piperidine Ring Formation: The piperidine ring is formed by reacting the cinnoline-quinazolinone intermediate with 4-piperidone hydrochloride in the presence of a base like sodium hydride.

    Final Coupling: The final step involves coupling the piperidine intermediate with 3-bromopropionyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromopropionyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted propanamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and protein binding. Its quinazolinone core is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential as a therapeutic agent. The quinazolinone core is known for its anti-inflammatory and anticancer properties, while the cinnoline moiety can enhance its pharmacokinetic profile.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes such as kinases, while the cinnoline moiety can enhance binding affinity and selectivity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Group(s) Linker Type Molecular Formula Molecular Weight Reported Activity
Target Compound 3-yl quinazolinone 5,6,7,8-tetrahydrocinnolin-3-yl-piperidin-4-yl Propanamide Not reported Not reported Inferred antiproliferative*
3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[(1S)-1-(pyridin-4-yl)ethyl]propanamide (1DC, ) 2-yl quinazolinone Pyridin-4-yl-ethyl Propanamide C₁₈H₁₈N₄O₂ 322.36 g/mol Not specified
N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide () 7-yl quinazolinone Phenylbutanoyl-piperidinyl, 4-methylpiperazinyl Propanamide C₃₂H₄₂N₆O₄ 574.71 g/mol Not specified
2,3-Dihydroxy-N-(2-(3-methoxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)propanamide () 8-yl quinazolinone 3-Methoxynaphthalen-2-yl, dihydroxypropanamide Dihydroxypropanamide C₂₃H₂₁N₃O₅ 419.43 g/mol Antiproliferative

*Inferred activity based on structural analogs in and .

Key Structural Differences and Implications

Core Substitution Position: The target compound’s quinazolinone is substituted at the 3-position, whereas analogs in –3 feature substitutions at 2-, 7-, or 8-positions. Positional isomerism significantly impacts binding interactions; for example, 2-yl quinazolinones (e.g., 1DC) may adopt distinct conformations in enzyme pockets compared to 3-yl derivatives .

Cinnoline derivatives are noted for their metabolic stability and kinase selectivity . The methoxynaphthyl and dihydroxypropanamide groups in ’s compounds improve solubility and hydrogen-bonding capacity, which may explain their reported antiproliferative activity .

Linker Flexibility: While all compounds share a propanamide linker, the dihydroxypropanamide in introduces additional hydrogen-bond donors, which could enhance target engagement. The target compound’s simpler propanamide linker may prioritize metabolic stability over polar interactions.

Biologische Aktivität

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide represents a class of quinazolinone derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H27N5O2
  • Molecular Weight : 401.50 g/mol
  • IUPAC Name : 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide

The compound's structure features a quinazolinone core with various substituents that contribute to its biological activity.

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound has been reported to halt the cell cycle at the G2/M phase, effectively preventing cancer cell division and growth .

Antimicrobial Activity

The compound has also displayed promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of quinazolinone derivatives suggest that this compound may offer protective effects against neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially mitigating conditions such as Alzheimer's disease.

The biological activity of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in tumor progression and microbial metabolism.
  • Receptor Modulation : It has been shown to modulate various receptors linked to cell survival pathways.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Cancer Cell Lines : In a study involving breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis .
  • Bacterial Infections : A study on Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antibacterial agent.

Data Tables

Biological Activity Effect Observed Mechanism
AnticancerInduces apoptosisCaspase activation
Cell cycle arrestG2/M phase inhibition
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of cell wall synthesis
NeuroprotectiveReduces oxidative stressModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling with the tetrahydrocinnolin-piperidine moiety. Key steps include:

  • Quinazolinone formation : Cyclization of anthranilic acid derivatives with carbonyl reagents under acidic conditions .
  • Piperidine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazolinone-propanoic acid and the tetrahydrocinnolin-piperidine amine .
  • Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature (40–80°C for amidation), and reaction time (12–24 hrs) significantly impact yield (40–65%) and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks (e.g., quinazolinone carbonyl at ~170 ppm) .
  • LC-MS : Verifies molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, particularly the spatial arrangement of the tetrahydrocinnolin-piperidine group .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Structural analogs suggest activity against:

  • Kinases : The quinazolinone core may mimic ATP-binding motifs, inhibiting kinases like EGFR or VEGFR .
  • Enzymes : The tetrahydrocinnolin moiety could interact with heme-containing enzymes (e.g., cytochrome P450) .
  • Validation assays : Use kinase inhibition assays (e.g., ADP-Glo™) or enzyme activity assays (e.g., fluorogenic substrates) to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects) for this compound?

  • Methodological Answer :

  • Dose-response profiling : Test across multiple concentrations (nM–µM) in cell-based assays (e.g., MTT for cytotoxicity, ELISA for cytokine suppression) to identify context-dependent effects .
  • Off-target screening : Use proteome-wide approaches (e.g., affinity chromatography-MS) to identify secondary targets .
  • Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., chloro or methoxy groups) to isolate pharmacophores .

Q. What strategies optimize in vivo pharmacokinetics (PK) for this compound?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Cosolvent systems : Use PEG-400/water mixtures in preclinical formulations to improve solubility .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) and modify labile sites (e.g., methyl groups on the piperidine ring) .

Q. How do researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Gene knockout models : Use CRISPR/Cas9 to delete hypothesized targets (e.g., EGFR) in cell lines and assess rescue of compound effects .
  • Thermal shift assays : Confirm target binding by monitoring protein melting temperature shifts .
  • Transcriptomics/proteomics : Compare treated vs. untreated systems to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and stability across studies?

  • Methodological Answer :

  • Standardize protocols : Use USP buffers (pH 1.2–7.4) for solubility testing and track degradation via accelerated stability studies (40°C/75% RH) .
  • Inter-laboratory validation : Collaborate to replicate results using identical batches and analytical methods (e.g., HPLC with C18 columns) .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in bioactivity assays?

  • Methodological Answer :

  • Positive controls : Use established inhibitors (e.g., gefitinib for EGFR) to benchmark activity .
  • Vehicle controls : Include DMSO/water controls at matching concentrations to rule out solvent effects .
  • Blinded analysis : Assign compound codes to prevent observer bias in data collection .

Structural and Functional Insights

Q. How does the 3D conformation of the compound influence target binding?

  • Methodological Answer :

  • Molecular docking : Simulate binding poses with targets (e.g., EGFR kinase domain) using software like AutoDock Vina .
  • SAR studies : Compare activity of stereoisomers (e.g., R vs. S configurations at chiral centers) to determine critical spatial arrangements .

Table: Key Synthetic and Analytical Parameters

ParameterOptimal ConditionsImpact on Yield/PurityReference
Amidation temperature60°C in DMF>60% yield, <5% impurities
Quinazolinone cyclizationHCl (1M), reflux, 6 hrs70–80% yield
LC-MS mobile phaseAcetonitrile/0.1% formic acid (70:30)Baseline separation

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